molecular formula C9H8F3NO2 B15058359 1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine

1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine

Cat. No.: B15058359
M. Wt: 219.16 g/mol
InChI Key: JXLZUZPJXBKHRS-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine is a compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety and a trifluoroethanamine group, which contribute to its distinct chemical properties.

Chemical Reactions Analysis

1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroethanamine moiety, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine involves its interaction with molecular targets and pathways within cells. For instance, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly and suppressing tubulin polymerization . These actions disrupt the mitotic process, leading to cell death.

Comparison with Similar Compounds

When compared to similar compounds, 1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine stands out due to its trifluoroethanamine group, which imparts unique chemical properties. Similar compounds include:

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)8(13)5-1-2-6-7(3-5)15-4-14-6/h1-3,8H,4,13H2

InChI Key

JXLZUZPJXBKHRS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(F)(F)F)N

Origin of Product

United States

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